molecular formula C7H3N3O5S B15011830 4,6-dinitro-1,2-benzothiazol-3(2H)-one

4,6-dinitro-1,2-benzothiazol-3(2H)-one

Katalognummer: B15011830
Molekulargewicht: 241.18 g/mol
InChI-Schlüssel: SZSGLTJRGBVOOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of two nitro groups at the 4 and 6 positions, and a dihydrobenzothiazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE typically involves the nitration of 2,3-dihydro-1,2-benzothiazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazolones.

Wissenschaftliche Forschungsanwendungen

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A structurally related compound with similar chemical properties.

    2-Benzyl-4,6-dinitro-2,3-dihydro-1,2-benzothiazol-3-one: Another derivative with additional benzyl substitution.

Uniqueness

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two nitro groups enhances its potential as a versatile intermediate for the synthesis of various derivatives with diverse applications.

Eigenschaften

Molekularformel

C7H3N3O5S

Molekulargewicht

241.18 g/mol

IUPAC-Name

4,6-dinitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3N3O5S/c11-7-6-4(10(14)15)1-3(9(12)13)2-5(6)16-8-7/h1-2H,(H,8,11)

InChI-Schlüssel

SZSGLTJRGBVOOH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])C(=O)NS2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.